molecular formula C16H25ClN2O3 B5278446 2-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride

2-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride

Cat. No.: B5278446
M. Wt: 328.83 g/mol
InChI Key: WGENUVBGHBBQJZ-UHFFFAOYSA-N
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Description

2-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxyacetamides. This compound is characterized by the presence of a cyclohexylamino group, a methoxyphenoxy group, and an acetamide group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride typically involves the reaction of 2-(6-methoxyphenoxy)acetic acid with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent for the treatment of certain diseases.

    Industry: In the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2,4-Dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide
  • 2-{2-Chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide

Uniqueness

2-[2-[(Cyclohexylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where it can be used to achieve specific outcomes that similar compounds may not provide.

Properties

IUPAC Name

2-[2-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3.ClH/c1-20-14-9-5-6-12(16(14)21-11-15(17)19)10-18-13-7-3-2-4-8-13;/h5-6,9,13,18H,2-4,7-8,10-11H2,1H3,(H2,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGENUVBGHBBQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)N)CNC2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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